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Introduction
Las17, the single Wiskott-Aldrich syndrome protein (WASP) homolog in Saccharomyces

cerevisiae, is a key regulator of actin polymerization and is essential for processes such as

endocytosis.[1] As a crucial component of the cellular machinery that links signaling pathways

to cytoskeletal rearrangements, purified recombinant Las17 is an invaluable tool for in vitro

biochemical assays, structural studies, and the screening of potential therapeutic inhibitors.

These application notes provide a comprehensive guide to the multi-step purification of

recombinant Las17 protein expressed in Escherichia coli. The protocols detailed below outline

a standard purification workflow, commencing with affinity chromatography, followed by tag

cleavage and subsequent polishing steps using ion exchange and size exclusion

chromatography to achieve high purity.
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The following table presents a representative purification scheme for a glutathione S-

transferase (GST)-tagged Las17 protein construct expressed in E. coli. The values provided

are illustrative and may vary depending on the specific Las17 construct, expression levels, and

the efficiency of each purification step. A robust protein quantification method, such as a

Bradford or BCA assay, should be employed at each stage to accurately determine protein

concentration. Activity assays, if available for the specific Las17 construct (e.g., an Arp2/3

complex activation assay), are crucial for determining the specific activity and fold purification.

Purificati
on Step

Total
Protein
(mg)

Las17
Protein
(mg)

Yield (%) Purity (%)

Specific
Activity
(units/mg
)

Fold
Purificati
on

Crude Cell

Lysate
1200 30 100 2.5 100 1

Glutathione

Affinity
45 27 90 60 2400 24

Tag

Cleavage

& Removal

22 20 67 91 3640 36.4

Ion

Exchange

Chromatog

raphy

17 16 53 94 3760 37.6

Size

Exclusion

Chromatog

raphy

14 13.5 45 >98 3920 39.2

Experimental Protocols
A multi-step purification strategy is recommended to achieve high purity of recombinant Las17.

The workflow typically involves an initial capture step using affinity chromatography, followed by

removal of the affinity tag and subsequent polishing steps to remove remaining contaminants.
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Diagram of the Purification Workflow
Purification Workflow for Recombinant Las17

Step 1: Expression & Lysis

Step 2: Affinity Chromatography
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Caption: A multi-step workflow for purifying recombinant Las17.

Expression and Lysis of GST-Las17
This protocol is designed for the expression of a GST-tagged Las17 construct in E. coli

BL21(DE3) cells.

Materials:

E. coli BL21(DE3) cells transformed with the GST-Las17 expression vector.

LB Broth with appropriate antibiotic.

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease

inhibitors (e.g., PMSF, leupeptin, aprotinin).

Lysozyme.

DNase I.

Protocol:

Inoculate a single colony of transformed E. coli into 10 mL of LB broth with the appropriate

antibiotic and grow overnight at 37°C with shaking.

The next day, use the overnight culture to inoculate 1 L of LB broth with antibiotic.

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-25°C for better protein

folding.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.
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Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

Add DNase I to a final concentration of 10 µg/mL.

Lyse the cells by sonication on ice. Use short bursts to prevent overheating of the sample.

Clarify the lysate by centrifugation at 48,000 x g for 30 minutes at 4°C to pellet cell debris.

Carefully collect the supernatant containing the soluble GST-Las17 fusion protein.

Affinity Chromatography
This step utilizes the high affinity of the GST tag for immobilized glutathione to capture the

fusion protein.

Materials:

Glutathione Sepharose 4B resin (or similar).

Affinity Chromatography Column.

Lysis Buffer (as above).

Wash Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM EDTA, 1 mM DTT.

Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM

DTT.

Protocol:

Equilibrate the Glutathione Sepharose resin with Lysis Buffer.

Load the clarified cell lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1

mL/min).

Wash the column with 10-20 column volumes of Lysis Buffer to remove unbound proteins.

Wash the column with 5-10 column volumes of Wash Buffer to remove non-specifically

bound proteins.
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Elute the GST-Las17 fusion protein with 5-10 column volumes of Elution Buffer.

Collect fractions and analyze by SDS-PAGE to identify those containing the purified fusion

protein.

Pool the fractions containing the purified GST-Las17.

Cleavage of the GST Tag
To obtain native Las17, the GST tag is proteolytically removed. This protocol assumes the use

of a protease with a specific recognition site engineered between the GST tag and the Las17
protein, such as PreScission Protease.[2]

Materials:

Purified GST-Las17 protein.

PreScission Protease (or other appropriate protease).

Cleavage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

Dialysis tubing or desalting column.

Protocol:

If necessary, buffer exchange the pooled GST-Las17 fractions into the Cleavage Buffer

using a desalting column or dialysis.

Add PreScission Protease to the protein solution. A ratio of 1 unit of protease per 100 µg of

fusion protein is a good starting point.

Incubate the reaction at 4°C for 4-16 hours. The optimal time should be determined

empirically.

Monitor the cleavage reaction by SDS-PAGE.

After cleavage, the solution will contain a mixture of cleaved Las17, the GST tag, uncleaved

GST-Las17, and the protease.
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Ion Exchange Chromatography (IEC)
IEC separates proteins based on their net surface charge. This step is effective in removing the

GST tag (pI ~6.5) and other charged impurities from the Las17 protein. The choice of an anion

or cation exchange resin depends on the theoretical isoelectric point (pI) of the Las17 construct

and the desired buffer pH. For a protein with a pI below the buffer pH, an anion exchanger is

used, while a protein with a pI above the buffer pH will bind to a cation exchanger.[3][4]

Materials:

Appropriate IEC resin (e.g., Q Sepharose for anion exchange or SP Sepharose for cation

exchange).

IEC Buffer A (Low Salt): 20 mM Tris-HCl pH 8.0 (for anion exchange) or 20 mM MES pH 6.0

(for cation exchange).

IEC Buffer B (High Salt): Same as Buffer A but with 1 M NaCl.

Protocol:

Equilibrate the IEC column with IEC Buffer A.

Dilute the cleaved protein sample with Buffer A to reduce the salt concentration and ensure

binding to the resin.

Load the sample onto the column.

Wash the column with several column volumes of Buffer A to remove unbound proteins.

Elute the bound proteins using a linear gradient of 0-100% Buffer B over 10-20 column

volumes.

Collect fractions and analyze by SDS-PAGE to identify those containing pure Las17.

Pool the fractions containing the purified Las17 protein.

Size Exclusion Chromatography (SEC)
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SEC, also known as gel filtration, is the final polishing step to separate proteins based on their

size and to remove any remaining aggregates or smaller contaminants.[5]

Materials:

SEC column (e.g., Superdex 200 or similar, chosen based on the molecular weight of

Las17).

SEC Buffer: A buffer suitable for the long-term stability of Las17, e.g., 20 mM HEPES pH 7.5,

150 mM NaCl, 1 mM DTT.

Protocol:

Equilibrate the SEC column with at least two column volumes of SEC Buffer.

Concentrate the pooled fractions from the IEC step to a small volume (typically <5% of the

column volume).

Load the concentrated sample onto the SEC column.

Elute the protein with one column volume of SEC Buffer at a constant flow rate.

Collect fractions and analyze by SDS-PAGE.

Pool the fractions containing the highly purified monomeric Las17 protein.

Determine the final protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at

-80°C.

Signaling Pathway Involving Las17
Las17 is a key player in the signaling cascade that leads to actin polymerization at the plasma

membrane during endocytosis in yeast. It acts as a nucleation-promoting factor (NPF),

activating the Arp2/3 complex to initiate the formation of new actin filaments.
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Simplified Las17 Signaling in Endocytosis

Upstream Signals
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Caption: Las17 activates the Arp2/3 complex to drive actin polymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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